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molecular formula C5H3ClINO B064506 2-Chloro-6-iodopyridin-3-ol CAS No. 185220-68-2

2-Chloro-6-iodopyridin-3-ol

Cat. No. B064506
M. Wt: 255.44 g/mol
InChI Key: WQSIHSWWVYQVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043248

Procedure details

2-Chloro-3-pyridinol (60 g, 0.46 mole) is dissolved in 700 ml water containing potassium carbonate (220 g, 1.6 mole) in a 21 one neck round bottom flask. The solution is treated with iodine (141 g, 0.56 mole) and the reaction is stirred 4 h at room temperature. The excess iodine is quenched with saturated sodium thiosulfate and the pH of the mixture is adjusted to 2 with 12 N hydrochloric acid. The mixture is extracted with 3×250 ml ethyl acetate. The combined organics are dried over magnesium sulfate and are concentrated in vacuo to a yellow solid. The crude solid is recrystallized from 150 ml ethyl acetate and 700 ml heptane to give 69 g (58%) of 2-chloro-3-hydroxy-6-iodo-pyridine. The mother liquor is concentrated to a yellow solid which is recrystallized from 60 ml ethyl acetate and 370 ml heptane to provide 15.5 g (13%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[I:15]I>O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:15])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=NC=CC=C1O
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
141 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess iodine is quenched with saturated sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 3×250 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated in vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude solid is recrystallized from 150 ml ethyl acetate and 700 ml heptane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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